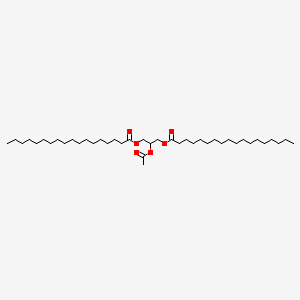

Glyceryl 2-acetate distearate

説明

Glyceryl 2-acetate distearate (G2ADS) is a glyceryl ester derivative combining two stearic acid groups and one acetyl group on the glycerol backbone. Such compounds are typically used in pharmaceuticals, cosmetics, and food industries for their emulsifying and texturizing capabilities .

特性

CAS番号 |

58546-09-1 |

|---|---|

分子式 |

C41H78O6 |

分子量 |

667.1 g/mol |

IUPAC名 |

(2-acetyloxy-3-octadecanoyloxypropyl) octadecanoate |

InChI |

InChI=1S/C41H78O6/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-40(43)45-36-39(47-38(3)42)37-46-41(44)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h39H,4-37H2,1-3H3 |

InChIキー |

ZQHGGAYMGJINGK-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)C |

製品の起源 |

United States |

準備方法

合成経路と反応条件: グリセリル2-アセテートジステアレートは、グリセロールとステアリン酸および酢酸のエステル化によって合成できます。 この反応は通常、硫酸またはp-トルエンスルホン酸などの触媒の存在下、還流条件下で、グリセロールをステアリン酸および酢酸と加熱することを伴います 。反応混合物は、蒸留または再結晶によって精製して、所望の生成物を得ます。

工業生産方法: 工業的には、グリセリル2-アセテートジステアレートは、真空圧力および制御された温度条件(220〜260°C)下で、ステアリン酸ナトリウムなどの触媒の存在下、グリセロールと水素化油のトランスエステル化によって製造されます 。反応混合物は、その後、クエンチングおよび精製処理にかけられ、さまざまな用途に適した高純度のグリセリル2-アセテートジステアレートが得られます。

化学反応の分析

科学研究の用途

グリセリル2-アセテートジステアレートは、以下を含む幅広い科学研究用途があります。

科学的研究の応用

Glyceryl 2-acetate distearate has a wide range of scientific research applications, including:

作用機序

類似化合物の比較

類似化合物:

グリセリルジステアレート: 構造は似ていますが、アセテート基がありません.

グリセリルモノステアレート: グリセロールとエステル化されたステアリン酸分子が1つだけ含まれています.

グリセリル1,3-ジステアレート: ステアリン酸分子が異なる位置でエステル化されたグリセリルジステアレートの別の異性体です.

独自性: グリセリル2-アセテートジステアレートは、グリセロールとエステル化されたステアリン酸と酢酸の両方を含むため、独特です。これは、異なる乳化および安定化特性をもたらします。 これは、疎水性化合物の溶解度と安定性を高める必要がある用途に特に役立ちます.

類似化合物との比較

Comparison with Similar Compounds

The following comparison focuses on structurally and functionally related glyceryl esters, including glyceryl monostearate (GMS), glyceryl distearate (GDS), glyceryl tristearate (GTS), and acetoglycerides.

Chemical Structure and Functional Groups

| Compound | Ester Groups | Key Functional Properties |

|---|---|---|

| Glyceryl 2-acetate distearate | 2 stearate, 1 acetate | Dual hydrophilicity-lipophilicity balance |

| Glyceryl monostearate (GMS) | 1 stearate, 2 hydroxyl | Emulsifier, stabilizer, low irritation |

| Glyceryl distearate (GDS) | 2 stearate, 1 hydroxyl | High melting point, rigid texture |

| Glyceryl tristearate (GTS) | 3 stearate | Fully lipophilic, solid at room temperature |

| 2,3-Dihydroxypropyl acetate | 1 acetate, 2 hydroxyl | Hydrophilic, plasticizer potential |

- G2ADS : The acetate group at position 2 may enhance compatibility with polar solvents compared to GDS, while retaining the stabilizing effects of stearate chains .

- GMS vs. GDS : GMS is widely used in creams and food emulsions due to its balanced HLB (Hydrophilic-Lipophilic Balance), whereas GDS provides firmer textures in stick formulations (e.g., deodorants) .

Q & A

Basic Research Questions

Q. What established synthesis routes are available for Glyceryl distearate, and how can researchers verify the compound’s purity and structural fidelity?

- Methodology : Glyceryl distearate is synthesized via esterification of glycerol with stearic acid, often catalyzed by acids (e.g., sulfuric acid) or lipases. Post-synthesis, purification involves solvent recrystallization or column chromatography. Structural validation employs nuclear magnetic resonance (NMR) to confirm ester linkages and gas chromatography (GC) or high-performance liquid chromatography (HPLC) to quantify residual reactants. Mass spectrometry (MS) further confirms molecular weight (C₃₉H₇₆O₅, 625.02 g/mol) . Purity assessment includes melting point determination (50–60°C) and differential scanning calorimetry (DSC) to detect polymorphic impurities .

Q. How is Glyceryl distearate characterized in terms of its physicochemical properties, and what techniques are critical for regulatory compliance?

- Methodology : Key properties include hydrophile-lipophile balance (HLB = 2), density (0.9 g/cm³), and thermal stability. Techniques like X-ray diffraction (XRD) identify crystalline phases, while Fourier-transform infrared spectroscopy (FTIR) confirms functional groups. Pharmacopeial standards (e.g., USP-NF) require tests for acid value, saponification value, and heavy metal content, aligning with methods in Pharmacopeial Forum .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data for Glyceryl distearate across different solvent systems?

- Methodology : Discrepancies in solubility (e.g., undetermined solubility in water ) necessitate systematic studies using phase solubility analysis. Variables include solvent polarity (e.g., ethanol, chloroform), temperature, and pH. Researchers should employ Hansen solubility parameters and cloud-point titration to map solubility profiles. Conflicting results may arise from polymorphic forms, requiring parallel studies with controlled crystallization conditions .

Q. What experimental designs are optimal for evaluating Glyceryl distearate’s compatibility with high-temperature processing in solid dosage formulations?

- Methodology : Thermal degradation studies use thermogravimetric analysis (TGA) to assess stability up to 200°C. Accelerated stability testing (40°C/75% RH) monitors changes in melting behavior and chemical integrity via DSC and HPLC. Compatibility with excipients (e.g., hydroxypropyl methylcellulose) is tested using binary mixture studies, with degradation products identified via LC-MS .

Q. How does polymorphic behavior impact Glyceryl distearate’s emulsification efficiency, and how can this be controlled during formulation?

- Methodology : Polymorphs (α, β, β’ phases) alter melting points and HLB, affecting emulsion stability. Researchers use XRD and DSC to correlate polymorphic form with emulsification capacity (e.g., oil-in-water vs. water-in-oil). Crystallization conditions (cooling rate, solvents) are optimized using design of experiments (DoE) to favor the desired polymorph .

Q. What strategies mitigate batch-to-batch variability in Glyceryl distearate synthesis for reproducible excipient performance?

- Methodology : Process analytical technology (PAT) tools, such as in-line FTIR, monitor reaction progress in real time. Quality-by-design (QbD) approaches identify critical process parameters (e.g., catalyst concentration, reaction time). Multivariate analysis (e.g., PCA) correlates raw material purity (stearic acid grade) with final product consistency .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。